molecular formula C14H14FN3 B2522072 1-(5-fluoro-6-methylpyrimidin-4-yl)-2-methyl-2,3-dihydro-1H-indole CAS No. 2415472-45-4

1-(5-fluoro-6-methylpyrimidin-4-yl)-2-methyl-2,3-dihydro-1H-indole

Cat. No.: B2522072
CAS No.: 2415472-45-4
M. Wt: 243.285
InChI Key: BETFEYKUWXVQON-UHFFFAOYSA-N
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Description

1-(5-fluoro-6-methylpyrimidin-4-yl)-2-methyl-2,3-dihydro-1H-indole is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a pyrimidine ring with an indole moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(5-fluoro-6-methylpyrimidin-4-yl)-2-methyl-2,3-dihydroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3/c1-9-7-11-5-3-4-6-12(11)18(9)14-13(15)10(2)16-8-17-14/h3-6,8-9H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BETFEYKUWXVQON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C3=NC=NC(=C3F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-fluoro-6-methylpyrimidin-4-yl)-2-methyl-2,3-dihydro-1H-indole typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the indole moiety. Key steps may include:

    Fluorination: Introduction of the fluorine atom into the pyrimidine ring.

    Methylation: Addition of methyl groups to the pyrimidine and indole rings.

    Cyclization: Formation of the indole ring through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(5-fluoro-6-methylpyrimidin-4-yl)-2-methyl-2,3-dihydro-1H-indole can undergo various chemical reactions, including:

    Oxidation: Conversion of the indole moiety to its corresponding oxo derivatives.

    Reduction: Reduction of the pyrimidine ring to form dihydropyrimidine derivatives.

    Substitution: Halogenation or alkylation of the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide (CH₃I).

Major Products

The major products formed from these reactions include various substituted indole and pyrimidine derivatives, which can be further utilized in different applications.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(5-fluoro-6-methylpyrimidin-4-yl)-2-methyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. For instance, it may inhibit RNA polymerase, thereby preventing viral replication . The compound’s structure allows it to bind effectively to its target, disrupting essential biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-fluoro-6-methylpyrimidin-4-yl)-2-methyl-2,3-dihydro-1H-indole stands out due to its unique combination of a pyrimidine ring with an indole moiety, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.

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